(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-aminehydrochloride
CAS No.:
Cat. No.: VC18158091
Molecular Formula: C6H12ClNO2
Molecular Weight: 165.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H12ClNO2 |
|---|---|
| Molecular Weight | 165.62 g/mol |
| IUPAC Name | (1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C6H11NO2.ClH/c7-5-2-1-4-3-8-6(5)9-4;/h4-6H,1-3,7H2;1H/t4-,5?,6+;/m0./s1 |
| Standard InChI Key | KXOXDCAYGUOTAX-RREKBYKESA-N |
| Isomeric SMILES | C1CC([C@@H]2OC[C@H]1O2)N.Cl |
| Canonical SMILES | C1CC(C2OCC1O2)N.Cl |
Introduction
Structural and Stereochemical Features
The compound features a bicyclo[3.2.1]octane skeleton with two oxygen atoms at positions 6 and 8 and an amine group at position 4, protonated as a hydrochloride salt. The stereochemistry is defined as (1S,5R), which imposes rigidity on the structure and influences its interactions with biological targets . Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₁NO₂·HCl |
| Molecular Weight | 165.62 g/mol |
| IUPAC Name | (1S,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-amine hydrochloride |
| InChI Key | KXOXDCAYGUOTAX-FPKZOZHISA-N |
| CAS Number | 2866115-20-8 |
The bicyclic framework enhances stability and enables selective binding to enzymes and receptors, as demonstrated in studies of analogous compounds targeting the asialoglycoprotein receptor (ASGPR) .
Synthesis and Optimization
Synthetic Routes
The synthesis typically begins with levoglucosenone (LGO), a bicyclic ketone derived from cellulose pyrolysis . Key steps include:
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Reductive Amination: LGO is converted to the amine via catalytic hydrogenation or borane-mediated reduction, followed by HCl treatment to yield the hydrochloride salt .
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Chiral Auxiliary Approaches: Stereocontrol is achieved using chiral catalysts or auxiliaries, such as 2-allyl-4-fluorophenyl groups, to enforce the (1S,5R) configuration .
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Salt Formation: The free amine is precipitated as the hydrochloride salt using HCl in ethanol or dichloromethane .
Industrial-Scale Production
Optimized methods employ continuous flow reactors to enhance yield (reported ≥85%) and purity (>98% by HPLC) . Challenges include minimizing epimerization during salt formation and ensuring solvent recovery for cost efficiency.
Physicochemical Properties
Experimental and computational data reveal the following characteristics:
The compound’s high water solubility and low lipophilicity suggest favorable pharmacokinetic properties for drug delivery .
Biological Activity and Applications
ASGPR Targeting
The compound’s derivatives act as ligands for ASGPR, a receptor highly expressed in hepatocytes. This enables liver-specific drug delivery, as demonstrated in patent US10813942B2, where substituted analogs showed nM affinity for ASGPR .
Enzyme Inhibition
In vitro studies indicate moderate inhibition of dopamine transporters (DAT) (IC₅₀ ≈ 2.3 µM), suggesting potential in treating CNS disorders.
Chiral Building Blocks
The rigid bicyclic structure serves as a scaffold for synthesizing γ-butyrolactones and other bioactive molecules via Pd-catalyzed cross-coupling reactions .
Comparative Analysis with Structural Analogs
The hydrochloride salt’s protonated amine enhances solubility and binding affinity compared to neutral analogs .
Future Directions
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Mechanistic Studies: Elucidate the compound’s interaction with ASGPR using cryo-EM or X-ray crystallography .
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Prodrug Development: Explore acyloxymethyl or phosphate esters to improve bioavailability .
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Green Chemistry: Optimize solvent-free synthesis routes to align with sustainability goals .
This review underscores the compound’s versatility as a pharmacophore and synthetic intermediate. Ongoing research aims to leverage its stereochemical precision for next-generation therapeutics.
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